2-Morpholinecarbonyl chloride

Description

Significance and Versatility as Key Reagents in Chemical Synthesis

4-Morpholinecarbonyl chloride is a significant reagent primarily used as an intermediate and building block in the synthesis of more complex molecules. smolecule.comCurrent time information in Bangalore, IN. Its versatility stems from the electrophilic nature of the carbonyl chloride group, which readily reacts with a wide range of nucleophiles. smolecule.com

Key applications in chemical synthesis include:

Preparation of Carboxylic Acid Derivatives: It reacts with alcohols, phenols, and amines to form the corresponding carbamates, esters, and amides, which are crucial building blocks in the development of pharmaceuticals and materials science. Current time information in Bangalore, IN.

Synthesis of Heterocyclic Compounds: Nucleophilic attack on the carbonyl chloride can lead to the formation of various heterocyclic structures, which are foundational in medicinal chemistry. Current time information in Bangalore, IN.

Pharmaceutical and Agrochemical Production: The compound is a key intermediate in the manufacturing of various drugs, pesticides, and herbicides. smolecule.comgoogle.com For instance, it has been used in the synthesis of novel inhibitors of Nek2/Hec1 analogues and in the preparation of versatile fluorogenic labels for biomolecular imaging. cymitquimica.comvsnchem.comchemicalbook.comchemical-suppliers.eu

Directed Metalation: The related O-aryl carbamates, synthesized from carbamoyl (B1232498) chlorides, serve as effective directed metalation groups (DMGs), enabling highly regioselective synthesis of substituted aromatic molecules. sigmaaldrich.com

The development of transition metal-catalyzed reactions has further expanded the utility of carbamoyl chlorides, allowing for their participation in cross-coupling, annulation, and C-H functionalization reactions to create complex, amide-functionalized frameworks. lgcstandards.comsigmaaldrich.comchemicalbook.com

Historical Development and Evolution of Carbamoyl Chloride Chemistry

The chemistry of carbamoyl chlorides is intrinsically linked to that of phosgene (B1210022) (COCl₂), a fundamental C1 reagent. Historically, the most common method for preparing N,N-disubstituted carbamoyl chlorides, such as 4-Morpholinecarbonyl chloride, involves the reaction of a secondary amine (morpholine) with phosgene. smolecule.comnih.gov

2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl smolecule.com

An alternative route involves the addition of hydrogen chloride (HCl) to isocyanates (RNCO), which is particularly useful for preparing N-monosubstituted carbamoyl chlorides. smolecule.com

Early mechanistic studies, such as those by Hall on the hydrolysis of N,N-dimethylcarbamoyl chloride, provided foundational insights into the reactivity of this class of compounds. localpharmaguide.com These studies revealed that the solvolysis of N,N-dialkylcarbamoyl chlorides typically proceeds through an Sₙ1 mechanism. finetechchem.com Unlike the highly unstable parent acid of chloroformate esters (HOCOCl), the parent carbamoyl chloride (H₂NCOCl) is a remarkably stable molecule, a fact that has contributed to its broad utility. localpharmaguide.comfinetechchem.com Over the last two decades, significant advancements have been made in using transition metals to catalyze reactions involving carbamoyl chlorides, highlighting their continuous evolution as powerful synthetic tools in modern organic chemistry. sigmaaldrich.com

Chemical and Physical Properties of 4-Morpholinecarbonyl chloride

| Property | Value | Source(s) |

| CAS Number | 15159-40-7 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₅H₈ClNO₂ | cymitquimica.comchemicalbook.com |

| Molecular Weight | 149.58 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | Colorless to light yellow clear liquid | chembk.comgoogle.com |

| Boiling Point | 137-138 °C at 33 mmHg | cymitquimica.comlgcstandards.com |

| Density | 1.282 g/mL at 25 °C | cymitquimica.comlgcstandards.com |

| Refractive Index | n20/D 1.498 | cymitquimica.comlgcstandards.com |

| Flash Point | >230 °F (>110 °C) | cymitquimica.com |

| Storage Temperature | 2-8°C, under inert atmosphere | cymitquimica.com |

| InChI Key | XMWFMEYDRNJSOO-UHFFFAOYSA-N | cymitquimica.comvsnchem.comlgcstandards.com |

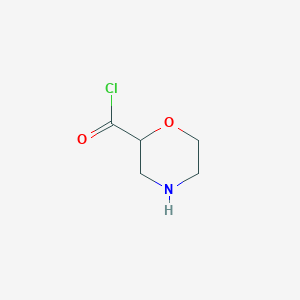

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

morpholine-2-carbonyl chloride |

InChI |

InChI=1S/C5H8ClNO2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2 |

InChI Key |

FTJNEIFNZXOBCL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Morpholinecarbonyl Chloride

Phosgene (B1210022) and Phosgene Surrogate-Based Preparations

The introduction of the carbonyl chloride moiety onto the morpholine (B109124) nitrogen is traditionally accomplished using phosgene or its safer solid surrogates, triphosgene (B27547) and ditrichloromethyl carbonate.

A common industrial method for preparing 4-morpholinecarbonyl chloride involves the reaction of morpholine hydrochloride with phosgene. google.com This process is typically carried out in an inert liquid medium, such as toluene (B28343) or xylene, at elevated temperatures ranging from 50°C to 150°C, with a preferred range of 60°C to 120°C. chemicalbook.comgoogle.com The initial formation of morpholine hydrochloride is achieved by introducing hydrogen chloride gas into a solution of morpholine in an inert solvent. google.com This salt-forming step is crucial as it allows for a more controlled reaction with phosgene, improving purity and yield compared to the direct reaction with morpholine, which can be difficult to control and may require a large excess of phosgene. google.comgoogle.com One patented method describes passing phosgene gas through a solution of morpholine hydrochloride in toluene at 70°C, resulting in a 98% yield and 99% purity. google.com

Due to the extreme toxicity of phosgene gas, solid and more easily handled phosgene surrogates are preferred in laboratory settings. nih.gov Triphosgene, or bis(trichloromethyl) carbonate, is a stable crystalline solid that serves as an excellent substitute. nih.govnih.gov It can be used to prepare 4-morpholinecarbonyl chloride from morpholine in the presence of an acid scavenger like triethylamine (B128534) in a solvent such as dichloromethane (B109758). chemicalbook.com However, this method requires the separation of the product from triethylamine hydrochloride. google.com A more efficient approach involves the reaction of morpholine hydrochloride with triphosgene. google.com In one example, morpholine is first treated with hydrogen chloride gas in normal heptane (B126788) to form the hydrochloride salt, which then reacts with triphosgene at 75°C for 5 hours to yield 4-morpholinecarbonyl chloride with a 98% yield and 99% purity. google.com

Alternative Acylating Chlorination Reagent Strategies

Beyond phosgene and its direct surrogates, other reagents and strategies have been developed for the synthesis of 4-morpholinecarbonyl chloride.

A key strategy for achieving high yields and purity is the initial conversion of morpholine into a salt, followed by amidation with an acylating chlorination reagent. google.com As described previously, morpholine hydrochloride is a common intermediate. chemicalbook.comgoogle.com This approach is advantageous because the resulting hydrochloride salt can often be used directly in the subsequent reaction without isolation, simplifying the procedure. google.com The salt formation is typically conducted in organic solvents like toluene, heptane, or cyclohexane, with the pH of the reaction solution controlled to be between 1 and 4. google.com The subsequent amidation can be performed with various chlorinating agents, including phosgene, triphosgene, or oxalyl chloride. google.com This two-step, one-pot method avoids issues associated with direct phosgenation of the free amine and generally results in higher purity of the final product. google.comgoogle.com

Ditrichloromethyl carbonate, also known as triphosgene, is a key alternative acylating agent. chemicalbook.com Its application provides a safer route for the synthesis of 4-morpholinecarbonyl chloride. The reaction can be performed by adding morpholine dropwise to a solution of ditrichloromethyl carbonate in dichloromethane at 0°C, followed by the addition of triethylamine. chemicalbook.com The reaction mixture is then stirred at room temperature for several hours. After workup and purification by silica (B1680970) gel chromatography, 4-morpholinecarbonyl chloride can be obtained in good yield (e.g., 65%). chemicalbook.com

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The optimization of reaction parameters is critical for maximizing yield and purity while ensuring safety and efficiency. Key variables include the choice of solvent, temperature, reaction time, and the molar ratio of reactants.

The table below summarizes various reported conditions for the synthesis of 4-morpholinecarbonyl chloride, highlighting the different reagents and their corresponding yields and purities.

| Reagent | Co-reagent/Solvent | Temperature | Time | Yield | Purity | Reference |

| Phosgene | Morpholine Hydrochloride / Toluene | 70 °C | 1 hr | 98% | 99% | google.com |

| Phosgene | Morpholine Hydrochloride / Toluene | 90 °C | 1 hr | 96% | 97% | google.com |

| Phosgene | Morpholine Hydrochloride / Xylene | 60-120 °C | Not Specified | High | High | google.com |

| Triphosgene | Morpholine Hydrochloride / Heptane | 75 °C | 5 hr | 98% | 99% | google.com |

| Ditrichloromethyl Carbonate | Morpholine, Triethylamine / Dichloromethane | 0 °C to RT | 3 hr | 65% | Not Specified | chemicalbook.com |

As the data indicates, methods involving the pre-formation of morpholine hydrochloride followed by reaction with either phosgene or triphosgene tend to provide exceptionally high yields and purities. google.com For instance, reacting morpholine hydrochloride with phosgene in toluene at 70°C for one hour resulted in a 98% yield with 99% purity. google.com Similarly, using triphosgene with morpholine hydrochloride in heptane at 75°C for five hours achieved the same high yield and purity. google.com The use of ditrichloromethyl carbonate with free morpholine and triethylamine in dichloromethane, while effective, resulted in a lower reported yield of 65% and required chromatographic purification. chemicalbook.com The choice of solvent and temperature also plays a significant role; reactions are often run at elevated temperatures to ensure the completion of the reaction, especially when starting from the hydrochloride salt. google.comgoogle.com

Scalable Synthetic Approaches and Industrial Production Considerations

The industrial production of 4-morpholinecarbonyl chloride is predominantly achieved through the reaction of morpholine or its derivatives with phosgene or phosgene surrogates. europa.eugoogle.com The scalability of these processes is a critical consideration, with a focus on maximizing yield and purity while minimizing costs and ensuring operational safety.

A prevalent industrial method involves the reaction of morpholine hydrochloride with phosgene in an inert solvent. A Japanese patent describes a process for preparing 4-morpholinecarbonyl chloride in high purity and yield by reacting morpholine hydrochloride with phosgene in an inert liquid medium, such as toluene or xylene, at temperatures ranging from 50°C to 150°C. europa.eumdpi.com This method is advantageous as it improves upon conventional processes that often suffer from low yields and the need for a large excess of phosgene at low temperatures. europa.eu The morpholine hydrochloride can be prepared in situ by introducing hydrogen chloride gas into a solution of morpholine in the same inert solvent. europa.eumdpi.com

Another scalable approach detailed in a Chinese patent, which reports yields as high as 98% and purity of 99%, also utilizes the reaction of morpholine with phosgene. This method emphasizes simple operation, high yield, few by-products, and high purity, making it highly suitable for industrial production. The patent also highlights the potential use of phosgene alternatives like triphosgene and oxalyl chloride. The use of triphosgene, a solid and therefore safer alternative to gaseous phosgene, in the presence of an acid scavenger like triethylamine in a solvent such as dichloromethane, is a common laboratory and potentially scalable method. kyoto-u.ac.jp However, this can necessitate more complex purification to remove byproducts like triethylamine hydrochloride.

Key considerations for industrial production include the management of hazardous materials like phosgene, process control to manage exothermic reactions, and efficient purification of the final product. google.com The choice of solvent and reaction conditions is crucial for optimizing the process for large-scale manufacturing. mdpi.com

Table 1: Comparison of Scalable Synthetic Methods for 4-Morpholinecarbonyl Chloride

| Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Considerations | Reference |

|---|---|---|---|---|---|---|---|

| Phosgene with Morpholine Hydrochloride | Morpholine Hydrochloride, Phosgene | Toluene, Xylene | 50-150 | High | High | Improves on low-temp, excess phosgene methods. | europa.eumdpi.com |

| Phosgene with Morpholine | Morpholine, Phosgene, HCl | Toluene | 40-70 | 98 | 99 | Simple operation, suitable for industrial production. | |

| Triphosgene with Morpholine | Morpholine, Triphosgene, Triethylamine | Dichloromethane | 0-20 | 65 | - | Safer phosgene surrogate; requires byproduct removal. | kyoto-u.ac.jp |

Implementation of Flow Microreactor Systems for Enhanced Control and Speed

The use of hazardous reagents like phosgene in large-scale batch reactors poses significant safety risks due to potential runaway reactions and the storage of toxic materials. mdpi.comresearchgate.net Flow microreactor technology has emerged as a powerful tool to mitigate these risks and enhance the synthesis of carbamoyl (B1232498) chlorides, including 4-morpholinecarbonyl chloride. researchgate.netbeilstein-journals.org This technology offers superior control over reaction parameters, rapid heat and mass transfer, and the ability to perform reactions with hazardous intermediates in a safer, on-demand manner. researchgate.netrsc.org

A key advantage of microreactors is the potential for safe, on-site, and on-demand production of hazardous compounds like phosgene. researchgate.net By generating phosgene in a microreactor and immediately consuming it in a subsequent reaction step, the need for storage and transportation of this toxic gas is eliminated. europa.eu Studies have demonstrated the synthesis of phosgene from carbon monoxide and chlorine gas in silicon micropacked-bed reactors with high efficiency. mdpi.comresearchgate.net This approach not only enhances safety but also allows for precise control over the stoichiometry of the phosgenation reaction.

While direct synthesis of 4-morpholinecarbonyl chloride in a flow system is a logical extension, published research often focuses on the synthesis of related carbamoyl chlorides or the use of flow reactors for phosgenation in general. For instance, the synthesis of N-(4-nitrophenyl)-carbamoyl chloride has been successfully demonstrated in a continuous flow reactor, achieving yields of 80-82% with a residence time of 10-15 minutes. This example underscores the adaptability of flow technology for the industrial-scale production of carbamoyl chlorides.

Furthermore, advanced applications of flow chemistry in this area include the generation of highly unstable carbamoyllithium species from carbamoyl chlorides in microreactors. kyoto-u.ac.jpbeilstein-journals.org Research by Yoshida and colleagues specifically mentions the use of morpholinecarbonyl chloride in flow microreactor systems for such transformations, highlighting the precise control over residence time and reaction temperature that these systems offer. kyoto-u.ac.jpresearchgate.net The ability to rapidly mix reagents and control reaction times on the order of seconds or even milliseconds allows for chemical transformations that are not feasible in conventional batch reactors. rsc.orgresearchgate.net The application of continuous flow synthesis has also been noted in the preparation of 4-Morpholinocarbonyl-1-butyne, where microreactor systems are used to minimize thermal degradation by enabling rapid mixing of the reactants.

The implementation of flow microreactor systems for the synthesis of 4-morpholinecarbonyl chloride represents a significant advancement in terms of process safety, control, and intensification. The ability to safely handle hazardous reagents and control highly exothermic reactions makes this technology particularly suitable for industrial production.

Table 2: Examples of Flow Reactor Applications in Carbamoyl Chloride and Related Syntheses

| Reaction | Reactor Type | Key Features | Reactants | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phosgene Synthesis | Silicon Micropacked-Bed | On-site generation, enhanced safety | Carbon Monoxide, Chlorine | - | High Conversion | researchgate.net |

| N-(4-nitrophenyl)-carbamoyl chloride Synthesis | Continuous Flow Reactor | Industrial scale, reduced phosgene inventory | 4-nitroaniline, Phosgene | 10-15 min | 80-82 | |

| Carbamoyllithium Generation | Flow Microreactor | Control of unstable intermediates | Carbamoyl chloride, Lithium naphthalenide | Very short | - | kyoto-u.ac.jpbeilstein-journals.org |

Mechanistic Investigations of 4 Morpholinecarbonyl Chloride Reactions

Solvolysis Reaction Pathways and Kinetics

The rate at which 4-morpholinecarbonyl chloride undergoes solvolysis is significantly influenced by the surrounding solvent. Studies have shown that the first-order rate constants for the solvolysis of MPC increase as the ionizing power of the solvent increases. scispace.com For instance, the rate of reaction is accelerated in solvents with a higher water content. scispace.com This suggests that the transition state is more polar than the ground state and that bond breaking is a crucial part of the rate-determining step. scispace.com

The reaction rates follow the order of TFE-water < acetone-water < ethanol-water < methanol-water, with the rate constants increasing as the proportion of water in the mixed solvents rises. scispace.com This trend highlights the role of solvent ionizing power in facilitating the reaction. scispace.com

Elucidation of Unimolecular (S_N1) Ionization Mechanisms

Evidence strongly points towards a unimolecular (S_N1) or ionization pathway for the solvolysis of 4-morpholinecarbonyl chloride. koreascience.krresearchgate.net This is supported by several key observations. The reaction is characterized by high enthalpies and less negative entropies of activation, which is typical for a dissociative S_N2 or S_N1 ionization mechanism. scispace.comkoreascience.kr

Identification of Bimolecular Components in Solvolytic Processes

While the primary mechanism is considered to be S_N1, there is evidence of a bimolecular component, suggesting a borderline mechanism. scispace.com The solvolysis of 4-morpholinecarbonyl chloride is proposed to occur via a dissociative S_N2 and/or S_N1 pathway. koreascience.kr This implies that while the reaction has significant unimolecular character, there is also a degree of nucleophilic participation from the solvent in the transition state. nih.govmdpi.com This is often referred to as a dissociative S_N2 process, where bond breaking is more advanced than bond making in the transition state.

Determination of Kinetic Solvent Isotope Effects (KSIE)

Kinetic solvent isotope effect (KSIE) studies provide further evidence for the proposed ionization mechanism. The KSIE, determined by comparing the reaction rates in a protonated solvent versus its deuterated counterpart (kH/kD), offers insight into the role of the solvent in the rate-determining step.

For the hydrolysis of 4-morpholinecarbonyl chloride, the kH₂O/kD₂O ratio was found to be 1.27. scispace.comkoreascience.kr In the case of methanolysis, the kMeOH/kMeOD ratio was determined to be 1.22. scispace.comkoreascience.kr These values are characteristic of an S_N1 or ionization mechanism. scispace.comkoreascience.krmdpi.com They are considerably lower than what would be expected for a reaction proceeding via an addition-elimination pathway where the addition step is rate-determining. mdpi.com

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs), particularly the Grunwald-Winstein equations, have been instrumental in dissecting the solvolysis mechanisms of 4-morpholinecarbonyl chloride. scispace.comnih.gov These relationships correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent.

Extended Grunwald–Winstein Equation Analyses

The extended Grunwald-Winstein equation, log(k/k₀) = lN_T + mY_Cl + c, is a powerful tool for mechanistic analysis. scispace.com In this equation, 'l' represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (N_T), and 'm' represents the sensitivity to changes in solvent ionizing power (Y_Cl). scispace.com

Multiple studies have applied this equation to the solvolysis of 4-morpholinecarbonyl chloride. One study at 35.0 °C yielded an 'l' value of 0.71 ± 0.05 and an 'm' value of 0.65 ± 0.02. mdpi.com Another study at 25.0 °C reported very similar values of l = 0.74 ± 0.06 and m = 0.65 ± 0.05. mdpi.com These values are consistent with an ionization process that has considerable nucleophilic assistance from the solvent. mdpi.com The l/m ratio, which is approximately 1.1, further supports a unimolecular ionization (S_N1) pathway with significant nucleophilic solvation of the developing carbocation. mdpi.commdpi.com

For comparison, a simple Grunwald-Winstein plot (log(k/k₀) = mY_Cl) gives a much poorer correlation, indicating the importance of including the solvent nucleophilicity term. scispace.com

Table 1: Extended Grunwald-Winstein Parameters for the Solvolysis of 4-Morpholinecarbonyl Chloride

| Temperature (°C) | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Reference |

|---|---|---|---|---|

| 25.0 | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | mdpi.com |

Insights into Transition State Characterization and Solvation Effects

The application of the extended Grunwald-Winstein equation provides a more detailed picture of the transition state. The significant 'l' value indicates that the solvent acts as a nucleophile in the transition state, stabilizing the developing positive charge on the carbonyl carbon. nih.govmdpi.com The 'm' value, which is also substantial, confirms that the transition state is highly polar and that charge separation is well-developed, characteristic of an ionization mechanism. scispace.com

The steric effects observed in the solvolysis of related compounds also suggest that the transition state is more solvated than the initial molecule. nih.gov The electron-withdrawing effect of the oxygen atom in the morpholine (B109124) ring influences the stability of the carbocation intermediate, which is a key feature of the S_N1 pathway. nih.govmdpi.com

Directed Metalation Mechanisms (e.g., CIPE and KEM) and Autocatalysis

Directed metalation, particularly directed ortho metalation (DoM), is a powerful synthetic strategy for the functionalization of aromatic and heterocyclic systems. The mechanism of DoM has been a subject of considerable discussion, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.govmdpi.com While there is a lack of specific studies on 2-morpholinecarbonyl chloride as a directed metalation group (DMG), the extensive research on related O-aryl carbamates provides a strong framework for understanding these potential mechanisms. nih.govmdpi.com

The carbamate (B1207046) group is recognized as one of the most powerful DMGs. nih.govmdpi.com In a typical DoM reaction, a strong base, such as an organolithium reagent, coordinates to the heteroatom of the DMG. This brings the base into close proximity to the ortho proton, facilitating its abstraction and leading to a regioselectively lithiated species. nih.govmdpi.com

Complex-Induced Proximity Effect (CIPE):

The CIPE model posits that the reaction proceeds through the formation of a pre-lithiation complex between the substrate and the organolithium base. nih.govmdpi.com This complex formation gathers the reactants, positioning the base for a focused deprotonation at the ortho position. Studies using intramolecular and intermolecular isotope effects have provided evidence against a simple one-step process, supporting the idea of an intermediate complex as postulated by CIPE. mdpi.com

Kinetically Enhanced Metalation (KEM):

In contrast, the KEM mechanism, proposed by Schleyer, suggests that while coordination between the base and the DMG occurs, a distinct intermediate complex is not formed. Instead, the mechanism involves a direct deprotonation, where the proton transfer is the sole step between the reactant and the lithiated product. mdpi.com Both the CIPE and KEM models agree that the proton transfer itself is the rate-determining step of the reaction. nih.govmdpi.com The primary distinction lies in the existence of a discrete complex prior to this rate-limiting step. mdpi.com

Autocatalysis:

Evidence has also emerged for autocatalytic behavior in certain lithiation reactions, particularly those mediated by lithium diisopropylamide (LDA). mdpi.com In the context of carbamate-directed metalation, a proposed mechanistic model for autocatalysis involves the product of the reaction, an ortho-lithiated species (ArLi), influencing the rate of the reaction. It is suggested that a mixed dimer between LDA and the ArLi product is formed, which is a more kinetically active base than LDA aggregates alone, thus accelerating the deprotonation of the starting material. mdpi.com

While these mechanistic principles have been established for related carbamate systems, their direct applicability to this compound as a substrate remains to be experimentally verified. The nitrogen and oxygen atoms within the morpholine ring could potentially act as coordinating sites for organolithium bases, but the specific geometric and electronic environment of the 2-substituted carbonyl chloride would dictate its efficacy and the precise mechanistic pathway it follows in directed metalation reactions.

Reactivity Patterns and Diverse Applications in Organic Synthesis

Formation of Amides and Carbamates

2-Morpholinecarbonyl chloride is a reactive acyl chloride that serves as a versatile reagent for introducing the morpholinecarbonyl moiety onto various nucleophilic substrates. Its primary application lies in the formation of stable amide and carbamate (B1207046) linkages through acylation reactions. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chloride atom, makes it highly susceptible to attack by nucleophiles such as amines and alcohols.

The fundamental reactivity of this compound involves the nucleophilic acyl substitution with primary or secondary amines and alcohols. The reaction with an amine proceeds rapidly to form a stable N-substituted morpholine-2-carboxamide. Similarly, its reaction with an alcohol or a phenol (B47542) (hydroxyl group) yields the corresponding O-substituted carbamate. These reactions are foundational for its use in medicinal chemistry and organic synthesis, allowing for the covalent modification of molecules containing these common functional groups. The general mechanism involves the nucleophilic attack of the amine or hydroxyl group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, typically neutralized by a base.

The 2-aminobenzothiazole (B30445) scaffold is a key structural motif in many pharmacologically active compounds. The primary amino group at the C2 position is a reactive nucleophile that readily participates in acylation reactions. While direct literature examples detailing the use of this compound with this specific scaffold are not prevalent, the established reactivity of 2-aminobenzothiazoles with other acylating agents, such as chloroacetyl chloride, provides a clear precedent for this transformation. nih.govnih.gov The reaction involves the nucleophilic attack of the exocyclic amino group of the benzothiazole (B30560) on the carbonyl carbon of this compound. This would result in the formation of a robust amide bond, yielding N-(benzothiazol-2-yl)morpholine-2-carboxamide derivatives. This synthetic strategy allows for the combination of the biologically significant benzothiazole core with the morpholine (B109124) moiety, creating complex structures for potential therapeutic applications.

A specific and significant application of this compound is in the synthesis of quinoline-O-carbamate derivatives, which have been investigated as multifunctional agents for the potential treatment of Alzheimer's disease. In these syntheses, various hydroxyquinolines are treated with this compound in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like acetonitrile (B52724) (CH3CN). The reaction proceeds by O-acylation, where the hydroxyl group of the quinoline (B57606) skeleton acts as a nucleophile, attacking the carbonyl group of the morpholinecarbonyl chloride to form a carbamate linkage. This process has been successfully used to create a series of novel quinoline-O-carbamate compounds, demonstrating the utility of this compound in targeted drug design. nih.gov

Table 1: Synthesis of Quinoline-O-Carbamate Derivatives

| Reactant 1 (Hydroxyquinoline) | Reactant 2 | Base | Solvent | Temperature | Product Type |

| 4-Hydroxyquinoline | 4-Morpholinecarbonyl chloride | K2CO3 | CH3CN | 60-65 °C | 4-Quinolyl morpholine-4-carboxylate |

| 5-Hydroxyquinoline | 4-Morpholinecarbonyl chloride | K2CO3 | CH3CN | 60-65 °C | 5-Quinolyl morpholine-4-carboxylate |

| 6-Hydroxyquinoline | 4-Morpholinecarbonyl chloride | K2CO3 | CH3CN | 60-65 °C | 6-Quinolyl morpholine-4-carboxylate |

| 8-Hydroxyquinoline | 4-Morpholinecarbonyl chloride | K2CO3 | CH3CN | 60-65 °C | 8-Quinolyl morpholine-4-carboxylate |

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic compounds with a wide range of biological activities. The derivatization of the pyrimidine ring is a common strategy in drug discovery. Aminopyrimidines, in particular, offer a nucleophilic handle for further functionalization. Studies have shown that 1-aminopyrimidine-2-one derivatives can be readily acylated by various acyl chlorides, such as chloroacetyl chloride and isophthaloyl chloride. researchgate.netresearchgate.net This established reactivity indicates that the amino group on the pyrimidine scaffold is sufficiently nucleophilic to react with this compound. The expected reaction would proceed via nucleophilic acyl substitution to yield N-pyrimidinyl-morpholine-2-carboxamides, thereby incorporating the morpholine unit onto the pyrimidine core and creating novel chemical entities for biological screening.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their diverse pharmacological properties. The synthesis of the pyrazoline core typically involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine. derpharmachemica.comijresm.com Once the pyrazoline ring is formed, it can be further functionalized. Specifically, the nitrogen atom at the N-1 position can be acylated. Research has demonstrated the successful acylation of 2-pyrazoline (B94618) rings with reagents like chloroacetyl chloride. researchgate.net This confirms the nucleophilic character of the pyrazoline nitrogen and its suitability for reaction with acyl chlorides. Therefore, this compound can be used as an acylating agent to introduce the morpholinecarbonyl group onto the N-1 position of the pyrazoline ring, leading to the formation of 1-(morpholine-2-carbonyl)-pyrazoline derivatives.

Advanced Cross-Coupling Methodologies

Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com These reactions typically involve the palladium-catalyzed coupling of an organometallic reagent with an organic halide or triflate. youtube.com A thorough review of the scientific literature did not yield specific examples of this compound being employed as a substrate in these advanced cross-coupling methodologies. The primary role of acyl chlorides in some coupling reactions is to form ketones, but their application as a general coupling partner in reactions like Suzuki or Stille is not documented for this specific compound.

Photoredox Cross-Coupling with Organoboron Reagents for α-Alkoxyamide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. In this context, this compound has been successfully employed as a coupling partner in the synthesis of α-alkoxyamides. A notable application involves the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates. This reaction proceeds via a dual catalytic system, typically involving an iridium-based photoredox catalyst and a nickel co-catalyst.

In a specific example, the reaction of 4-morpholinecarbonyl chloride with a potassium alkoxymethyltrifluoroborate under visible light irradiation afforded the corresponding α-alkoxyamide, 2-(benzyloxy)-1-morpholinoethanone, in a 77% yield. This transformation highlights the utility of this compound in accessing complex amide structures that would be challenging to synthesize using traditional methods. The reaction is tolerant of various functional groups and proceeds under mild, operationally simple conditions.

Table 1: Photoredox Cross-Coupling of 4-Morpholinecarbonyl Chloride

| Entry | Acyl Chloride | Organoboron Reagent | Product | Yield (%) |

| 1 | 4-Morpholinecarbonyl chloride | Potassium (benzyloxymethyl)trifluoroborate | 2-(Benzyloxy)-1-morpholinoethanone | 77 |

Palladium-Catalyzed Coupling with Arylboronic Esters for Tertiary Benzamide Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. This compound has been utilized as an effective electrophile in Suzuki-Miyaura-type couplings with arylboronic esters for the synthesis of tertiary benzamides. These reactions provide a direct and efficient route to a wide array of substituted benzamides, which are important structural motifs in pharmaceuticals and other biologically active molecules.

The coupling is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base, like cesium fluoride (B91410) (CsF). The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. It has been noted that morpholinecarbonyl chloride can serve as a more economical alternative to Weinreb amides in the synthesis of ketones. For this reaction to be effective, an excess of the carbamoyl (B1232498) chloride is often required, as it can partially react with the base to form a less reactive acyl fluoride.

Table 2: Palladium-Catalyzed Coupling of Morpholinecarbonyl Chloride with Arylboronic Esters

| Arylboronic Ester | Carbamoyl Chloride | Catalyst | Base | Product |

| Phenylboronic acid pinacol (B44631) ester | Morpholinecarbonyl chloride | PdCl2(PPh3)2 | CsF | N-(phenylcarbonyl)morpholine |

Direct C-H Amidation via Ni-Photoredox Catalysis

Direct C-H amidation has become an increasingly important strategy for the synthesis of amides, as it avoids the pre-functionalization of substrates. While the direct use of this compound in Ni-photoredox catalyzed C-H amidation is not extensively documented in the reviewed literature, related methodologies provide a strong basis for its potential application. Nickel-photoredox dual catalysis has been successfully employed for the direct carbamoylation of (hetero)aryl bromides using dihydropyridines as precursors for carbamoyl radicals. This approach allows for the installation of tertiary amide functionalities, including morpholine amides, onto aromatic systems under mild conditions.

The proposed mechanism for these transformations typically involves the generation of a carbamoyl radical via a single-electron transfer from a photocatalyst to a suitable precursor. This radical is then intercepted by a Ni(II)-aryl intermediate, leading to the formation of the desired C-N bond through reductive elimination. The development of a similar protocol utilizing this compound as a direct source of the morpholinecarbonyl radical would represent a significant advancement in C-H amidation chemistry.

Precursor for Directed Metalation Groups (DMGs)

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. The O-carbamate group, which can be readily installed by reacting a phenol with this compound, is one of the most effective directed metalation groups (DMGs). The carbamate group coordinates to an organolithium base, such as n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

The strength of the O-carbamate as a DMG allows for the metalation of a diverse array of aromatic and heteroaromatic systems. The resulting polysubstituted aromatic compounds are valuable intermediates in the synthesis of complex molecules.

While specific examples detailing the use of this compound in the synthesis of precursors for supramolecular architectures are not prevalent in the surveyed literature, the functional groups it introduces are well-suited for directing self-assembly. The formation of amides and carbamates provides hydrogen bond donors and acceptors, which are key recognition motifs in the construction of supramolecular structures. By strategically incorporating the morpholinecarbonyl moiety into larger molecules, it is possible to program their self-assembly into well-defined architectures such as nanofibers, gels, and other complex nanostructures. The morpholine unit itself can also influence the packing and solubility of the resulting molecules, further tuning their supramolecular behavior.

Development of Functional Materials and Probes

This compound has found application in the development of functional materials and molecular probes. A significant use is in the synthesis of fluorogenic probes for biomolecular imaging. For instance, it has been used to prepare a versatile fluorogenic label where the morpholine-urea functionality is attached to a rhodamine dye. These probes are designed to be non-fluorescent until they react with a specific biomolecule or enzyme, at which point a chemical transformation occurs that "turns on" the fluorescence, allowing for the visualization of biological processes in real-time. nih.gov

Furthermore, the reactivity of this compound allows for the modification of polymers and other materials. By reacting it with hydroxyl or amino groups on a polymer backbone, the properties of the material can be altered. These modifications can be used to enhance thermal stability, improve mechanical properties, or introduce new functionalities for applications in areas such as drug delivery and materials science. smolecule.com

Preparation of Reactive Diluents for Polymer Composites

While direct applications of this compound as a reactive diluent are not extensively documented, the broader class of morpholine derivatives sees significant use in polymer chemistry. Morpholine and its derivatives can function as reactive diluents, particularly in UV curable resins. atamanchemicals.com They also act as curing agents and stabilizers in the production of various polymers and resins. e3s-conferences.org

The reactivity of the morpholine moiety makes it a valuable component in developing advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org this compound, with its highly reactive acyl chloride group, can be utilized to introduce the morpholine functionality into polymer backbones. This functionalization can modify polymer properties, such as enhancing thermal stability and improving mechanical strength. smolecule.com The carbonyl chloride group readily reacts with nucleophiles like hydroxyl and amino groups present in polymer chains, forming stable ester or amide linkages. smolecule.com This reactivity allows for the strategic modification of depolymerization products, transforming them into value-added materials. smolecule.com

The synthesis of stimuli-responsive polymers often incorporates morpholine derivatives. For instance, new ionizable monomers such as N-ethyl morpholine methacrylate (B99206) and N-ethyl morpholine methacrylamide (B166291) have been prepared and polymerized to create smart hydrogels suitable for applications in drug delivery and tissue engineering. nih.gov The incorporation of the morpholine ring can impart pH-responsive swelling behavior to these materials. nih.gov

| Morpholine Derivative Application in Polymers | Function | Potential Role of this compound |

| Morpholine | Reactive diluent for UV curable resins atamanchemicals.com | Introduction of the morpholine moiety to modify resin properties. |

| Morpholine Derivatives | Curing agents, stabilizers, cross-linking agents e3s-conferences.org | A reactive precursor for creating morpholine-containing polymer additives. |

| N-ethyl morpholine methacrylate | Monomer for stimuli-responsive hydrogels nih.gov | A synthetic tool to incorporate the morpholine group into functional monomers. |

Synthesis of Fluorogenic Labels and Biosensors

This compound and its isomers, such as 4-morpholinecarbonyl chloride, are valuable reagents in the synthesis of fluorogenic labels and biosensors. chemicalbook.com These molecules are designed to become fluorescent upon interaction with a specific biological target, enabling researchers to visualize and study cellular processes. nih.gov The morpholine moiety is a common structural motif in a variety of fluorescent probes based on scaffolds like rhodamine, fluorescein, and BODIPY. nih.gov

A notable application is in the synthesis of rhodamine-based fluorogenic probes. For example, deprotonation of rhodamine 110 (Rh110) followed by the addition of 4-morpholinecarbonyl chloride yields rhodamine morpholino-urea. nih.gov This derivative serves as a key intermediate in the creation of more complex fluorogenic substrates designed for biomolecular imaging. nih.gov The introduction of the morpholine-urea group can modulate the fluorescent properties of the rhodamine core.

Morpholine-functionalized fluorescent probes have also been developed for detecting pH changes within cells. acs.org In some designs, the protonation of the morpholine residue in acidic environments leads to fluorescence quenching of a BODIPY dye. acs.org This pH-dependent fluorescence allows for the visualization of cellular compartments with varying acidity. acs.org

Furthermore, morpholine derivatives have been incorporated into fluorescent sensors for the detection of metal ions. A novel reactive fluorescent dye based on 5-aminofluorescein (B15267) and containing a morpholine moiety demonstrated enhanced fluorescence intensity upon complexation with metal ions, particularly Mg2+. researchgate.net

| Fluorogenic Probe/Sensor | Core Structure | Role of Morpholine Moiety | Analyte |

| Rhodamine Morpholino-Urea | Rhodamine | Modulation of fluorescence, synthetic handle nih.gov | Biomolecules |

| Morpholine-Functionalized BODIPY | BODIPY | pH-sensitive fluorescence quenching acs.org | pH |

| Morpholine-Triazine-Fluorescein | Fluorescein | Enhanced fluorescence upon metal binding researchgate.net | Metal Ions (e.g., Mg2+) |

Application in Ligand Synthesis for Catalytic Systems

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry and is increasingly utilized in the design of ligands for asymmetric catalysis. nih.govresearchgate.net The inclusion of a morpholine ring in a ligand can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity. nih.gov While direct synthetic routes employing this compound are not always explicitly detailed, its reactivity as an acyl chloride makes it a logical precursor for introducing the morpholinecarbonyl moiety into ligand structures.

The development of chiral ligands is crucial for enantioselective catalysis, and morpholine-containing structures have shown promise in this area. nih.gov For instance, highly efficient morpholine-based organocatalysts have been developed for the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov The specific stereochemistry of the substituted morpholine ring in these catalysts plays a key role in controlling the diastereo- and enantioselectivity of the reaction. nih.gov

In the broader context of transition metal catalysis, nitrogen-containing ligands are of significant interest. tue.nlcmu.edu The synthesis of N-aryl morpholines, for example, is an important area of research for creating valuable heterocyclic scaffolds. researchgate.net The C-N bond formation between the morpholine unit and an aryl group is often achieved through transition metal-catalyzed cross-coupling reactions, where the ligand on the metal center is critical for efficiency and selectivity. researchgate.net The use of this compound would allow for the attachment of the morpholine unit to a ligand backbone via a stable amide bond.

The design of modular ligands, such as phosphinooxazolines (PHOX), has proven to be a successful strategy in asymmetric catalysis. nih.govacs.org These ligands often feature a chiral center that directs the stereochemical outcome of the reaction. The incorporation of a morpholine unit, potentially via reaction with this compound, could be a strategy to fine-tune the properties of such ligands.

| Catalytic System | Ligand Type | Potential Role of this compound | Application |

| Organocatalysis | Chiral Morpholine Derivatives nih.gov | Precursor for synthesizing the chiral morpholine catalyst. | 1,4-addition reactions |

| Transition Metal Catalysis | N-Aryl Morpholines researchgate.net | Reagent for introducing the morpholine moiety onto an aryl ligand scaffold. | Cross-coupling reactions |

| Asymmetric Catalysis | Modular P,N-Ligands nih.gov | A building block for modifying ligand structure to optimize catalytic performance. | Various enantioselective transformations |

Advanced Spectroscopic and Analytical Characterization of 4 Morpholinecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, DNP-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-morpholinecarbonyl chloride and its derivatives. It provides detailed information about the atomic connectivity and chemical environment within a molecule.

¹H NMR and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing morpholine-containing structures. In 4-morpholinecarbonyl chloride, the morpholine (B109124) ring protons typically appear as two distinct multiplets in the ¹H NMR spectrum due to the different chemical environments of the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons next to the nitrogen (N-CH₂) are generally shifted further downfield compared to those next to the oxygen (O-CH₂).

For complex morpholine derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign specific proton and carbon signals and confirm the relative stereochemistry of substituted rings nih.gov.

Interactive Data Table: Typical NMR Chemical Shifts for a 4-Morpholinecarbonyl Scaffold

¹⁹F NMR: For derivatives of 4-morpholinecarbonyl chloride that incorporate fluorine atoms, ¹⁹F NMR spectroscopy offers significant analytical advantages. The ¹⁹F nucleus has high sensitivity and a wide chemical shift range, which minimizes signal overlap and provides detailed structural information rsc.orgthermofisher.com. This technique is particularly valuable for confirming the successful incorporation of fluorine into a target molecule and for studying the electronic effects of fluorine on the molecular structure rsc.org. In the context of pharmaceutical development, where fluorination is a common strategy to enhance metabolic stability, ¹⁹F NMR is a critical quality control tool nih.gov.

DNP-NMR: Dynamic Nuclear Polarization (DNP) NMR is an advanced technique used to dramatically enhance the signal intensity in NMR spectra, particularly in solid-state NMR. While there is limited literature on the specific application of DNP-NMR to 4-morpholinecarbonyl chloride, its utility would lie in studying derivatives that are part of larger systems. For instance, a morpholine-based drug candidate bound to its biological target or a morpholine-functionalized polymer could be analyzed using DNP-NMR to gain structural insights that are inaccessible with conventional NMR methods.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 4-morpholinecarbonyl chloride (molecular weight: 149.58 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 149 (for ³⁵Cl) and a smaller M+2 peak at m/z 151 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation pathways for acyl chlorides and amides include alpha-cleavage. Expected fragmentation patterns include:

Loss of Chlorine: A fragment corresponding to the morpholine-carbonyl cation [M-Cl]⁺ at m/z 114.

Ring Cleavage: Cleavage of the morpholine ring, leading to characteristic smaller fragments. The base peak could arise from stable fragments generated through cleavage adjacent to the nitrogen atom or the carbonyl group libretexts.orgyoutube.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry nih.gov. It is exceptionally useful for the analysis of derivatives of 4-morpholinecarbonyl chloride, which are often synthesized in complex reaction mixtures. A reverse-phase HPLC column can separate the components of the mixture, which are then introduced into the mass spectrometer for identification and quantification lcms.cz. This is crucial for monitoring reaction progress, identifying byproducts, and purifying desired compounds mdpi.com.

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is characteristic of the electronic transitions within a molecule. 4-Morpholinecarbonyl chloride possesses two primary chromophores: the amide group and the acyl chloride group. These functional groups typically exhibit n → π* and π → π* electronic transitions. The absorption maxima (λmax) for these transitions in saturated amides and acyl chlorides usually occur in the far-UV region, typically below 230 nm. While this absorption allows for the detection of the compound and its derivatives using a UV detector in HPLC systems, the broad and often featureless nature of the spectra makes UV-Vis spectroscopy a less powerful tool for specific structural identification compared to NMR or MS epa.gov.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules nih.gov. 4-Morpholinecarbonyl chloride itself is an achiral molecule and therefore does not produce a CD signal.

However, CD spectroscopy becomes a highly valuable tool for the stereochemical analysis of chiral derivatives synthesized from 4-morpholinecarbonyl chloride. When it reacts with a chiral amine or alcohol, the resulting amide or ester derivative is chiral and will exhibit a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration of the newly formed stereocenter or to study the conformational properties of the molecule in solution elsevierpure.com. This is particularly relevant in pharmaceutical research, where the chirality of a drug molecule is often critical to its biological activity utexas.edu.

Fluorescence Spectroscopy for Quantitative Analysis

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While 4-morpholinecarbonyl chloride is not fluorescent, it serves as a key building block in the synthesis of advanced fluorogenic probes for biomolecular imaging and quantitative analysis sigmaaldrich.comscientificlabs.co.ukchemicalbook.com.

A notable application is in the creation of "latent" fluorophores based on rhodamine dyes nih.gov. In this system, 4-morpholinecarbonyl chloride is used to install a morpholine-urea group onto a rhodamine derivative. This group acts as a quencher, rendering the molecule non-fluorescent. The probe is designed so that a specific biological process, such as an enzymatic reaction, cleaves a trigger moiety, which leads to the removal of the quenching morpholine-urea group. This restores the intense fluorescence of the rhodamine core. The increase in fluorescence intensity is directly proportional to the activity of the enzyme or the concentration of the analyte, enabling highly sensitive quantitative measurements nih.govsmolecule.com.

Interactive Data Table: Fluorescent Properties of a Rhodamine Morpholino-Urea Derivative

Advanced Chromatographic Techniques (TLC, HPLC, SFC, SEC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Various advanced methods are applicable to the analysis of 4-morpholinecarbonyl chloride and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For a reaction involving 4-morpholinecarbonyl chloride, TLC can quickly show the consumption of the starting material and the appearance of the product, which will typically have a different retention factor (Rf) due to changes in polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of morpholine derivatives mdpi.comsielc.com. Reverse-phase HPLC, using a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724), is commonly employed for separating compounds based on their hydrophobicity sielc.com. Coupled with a UV or MS detector, HPLC provides quantitative information on the purity of 4-morpholinecarbonyl chloride and its reaction products nih.gov.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase nih.govteledynelabs.com. It is considered a "green" chromatography method due to the reduced use of organic solvents chromatographyonline.com. SFC offers high efficiency and fast separations and is particularly well-suited for the analysis and purification of both chiral and achiral compounds chromatographyonline.com. Specialized stationary phases, such as the HA-Morpholine column, have been developed to provide unique selectivity for various compounds in SFC chromatographytoday.com.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size or hydrodynamic volume chromatographyonline.com. While not typically used for small molecules like 4-morpholinecarbonyl chloride itself, SEC is highly relevant for the characterization of its macromolecular derivatives. For example, if a derivative of 4-morpholinecarbonyl chloride is conjugated to a protein or a synthetic polymer, SEC is the standard method to analyze the purity of the conjugate and to detect the presence of aggregates or unbound small molecules.

Interactive Data Table: Example HPLC Method Parameters

Computational and Theoretical Chemistry Studies of 4 Morpholinecarbonyl Chloride

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-morpholinecarbonyl chloride focuses on understanding its three-dimensional structure and the conformational preferences of the morpholine (B109124) ring. The morpholine heterocycle is known to adopt a flexible chair-like conformation. researchgate.net Theoretical conformational analysis of the parent morpholine molecule has shown that the equatorial chair conformer is predominant in non-polar environments, while the contribution from the axial conformer can increase in aqueous solutions.

For 4-morpholinecarbonyl chloride, the carbonyl chloride group is attached to the nitrogen atom. It is anticipated that the morpholine ring primarily exists in a chair conformation to minimize steric strain. The orientation of the N-COCl bond relative to the ring (i.e., whether the carbonyl group is axial or equatorial) and the rotational barrier around the C-N bond are key parameters determined through computational modeling. These conformational details are crucial as they influence the molecule's steric accessibility and the alignment of orbitals, which in turn affect its reactivity in chemical reactions. While specific computational studies detailing the full conformational landscape of 4-morpholinecarbonyl chloride are not extensively documented in the reviewed literature, the principles of conformational analysis suggest a dynamic equilibrium between different chair and boat conformers, with the lowest energy chair conformation being the most populated.

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of 4-morpholinecarbonyl chloride, particularly in solvolysis reactions. These reactions can proceed through various pathways, including a unimolecular ionization mechanism (S_N1), a bimolecular pathway (S_N2), or an addition-elimination route.

Kinetic studies on the solvolysis of 4-morpholinecarbonyl chloride (MPC) have been performed in various aqueous binary solvent mixtures at different temperatures. scispace.com The analysis of activation parameters, such as enthalpy (ΔH‡) and entropy of activation (ΔS‡), provides insight into the transition state. For MPC, observed higher enthalpies and smaller negative entropies of activation are consistent with a dissociative S_N2 or an S_N1 ionization pathway. scispace.com

A key piece of evidence from experimental and theoretical considerations is the solvent deuterium (B1214612) isotope effect. For the hydrolysis and methanolysis of MPC, the kinetic solvent isotope effect (KSIE) values were determined as follows:

| Reaction | KSIE Value |

| Hydrolysis (k_H₂O / k_D₂O) | 1.27 |

| Methanolysis (k_MeOH / k_MeOD) | 1.22 |

| Data sourced from kinetic studies at 35.0 °C. scispace.com |

These KSIE values are considered typical for an S_N1 or ionization mechanism, suggesting that the transition state involves significant cleavage of the carbon-chlorine bond without covalent participation from the solvent. scispace.com Quantum chemical calculations for related carbamoyl (B1232498) chlorides have been used to analyze the charge distribution in the reactant and the resulting acylium ion intermediate, providing insight into the electronic structure of the transition state.

Prediction of Reactivity and Selectivity Profiles

log(k/k₀) = lN_T + mY_Cl

where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The parameters l and m represent the sensitivity of the substrate to solvent nucleophilicity and ionizing power.

For 4-morpholinecarbonyl chloride, these sensitivity parameters have been determined through extensive kinetic studies in a variety of solvents.

| Study Temperature | l value (sensitivity to N_T) | m value (sensitivity to Y_Cl) | l/m Ratio |

| 25.0 °C | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 |

| 35.0 °C | 0.71 ± 0.05 | 0.65 ± 0.02 | 1.09 |

| Data from extended Grunwald-Winstein equation correlations. scispace.comnih.gov |

The obtained l and m values are indicative of a reaction mechanism with a high degree of charge separation in the transition state, characteristic of a dissociative S_N2 or an S_N1 pathway. scispace.com The l/m ratio of approximately 1.1 suggests that the reaction is sensitive to both the nucleophilicity and the ionizing power of the solvent, consistent with an ionization mechanism that involves significant nucleophilic solvation of the developing carbocationic center. nih.gov These parameters allow for the quantitative prediction of reaction rates in different solvent systems.

Investigation of Electronic and Steric Effects on Reaction Pathways

The chemical structure of 4-morpholinecarbonyl chloride incorporates distinct electronic and steric features that govern its reactivity. The morpholine ring's oxygen atom exerts a significant electron-withdrawing inductive effect, which influences the reaction rate. nih.gov

This effect is clearly demonstrated when comparing the solvolysis rates of 4-morpholinecarbonyl chloride with its structural analog, 1-piperidinecarbonyl chloride, which lacks the oxygen atom. The morpholine derivative reacts approximately ten times slower than the piperidine (B6355638) derivative in alcoholic solvents. nih.gov This reduced reactivity is attributed to the destabilization of the developing positive charge on the nitrogen atom (or the adjacent carbonyl carbon) in the transition state by the electronegative oxygen. nih.gov

The morpholine substituent also presents a dual electronic effect on the carbonyl group. The lone pair of electrons on the nitrogen atom can be donated to the carbonyl carbon via resonance, which reduces its electrophilicity. Concurrently, the morpholine ring introduces steric hindrance around the reaction center, which can slow the rate of nucleophilic attack. smolecule.com These combined electronic and steric effects favor a more dissociative reaction mechanism (S_N1-like) over a purely associative one (bimolecular addition-elimination), as the formation of a crowded pentavalent intermediate is disfavored. The kinetic data supports a mechanism proceeding through an ionization pathway with substantial charge separation at the transition state. scispace.comnih.gov

Current Research Challenges and Future Directions

Development of More Sustainable and Green Synthetic Routes

A primary challenge in the production of morpholinecarbonyl chlorides, including the 2-isomer, is the reliance on hazardous reagents. Traditional synthesis often involves the use of phosgene (B1210022) or its derivatives, which are highly toxic. A key objective for future research is the development of greener synthetic pathways that mitigate these risks.

Key Research Thrusts:

Phosgene Alternatives: A significant area of investigation is the replacement of phosgene with safer acylating agents. One promising alternative is the use of an oxalyl chloride-dimethylformamide (DMF) system, which can generate the necessary Vilsmeier reagent under milder and less hazardous conditions. smolecule.com

Catalytic Carbonylation: Developing catalytic methods for the carbonylation of 2-morpholinol or its derivatives presents a more atom-economical and environmentally benign approach. This would involve using carbon monoxide, a readily available C1 feedstock, in the presence of a suitable catalyst to directly install the carbonyl chloride group, minimizing the formation of stoichiometric byproducts.

Green Solvents and Conditions: Future synthetic routes will increasingly focus on employing greener solvents, such as ionic liquids or supercritical fluids like CO2, to replace volatile and often toxic organic solvents. nih.govpatsnap.com Additionally, the integration of energy-efficient techniques like microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption. nih.govpatsnap.com

Modern green chemistry emphasizes a holistic approach to synthesis, guided by twelve core principles that aim to reduce the environmental impact of chemical processes. nih.gov The application of these principles to the synthesis of 2-Morpholinecarbonyl chloride is a critical future direction.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize waste products. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Synthesis | Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov |

| Safer Solvents & Auxiliaries | Avoiding the use of auxiliary substances like solvents, or making them innocuous. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting petrochemicals. nih.gov |

Exploration of Novel Catalytic Applications

While this compound is primarily known as a reagent or a building block, there is growing interest in how the morpholine (B109124) scaffold can be leveraged in the design of novel catalysts and functional materials. The morpholine ring itself can influence the reactivity and properties of the molecules it becomes a part of. smolecule.com

Future Research Avenues:

Ligand Synthesis for Homogeneous Catalysis: The nitrogen and oxygen atoms within the morpholine ring make it an attractive scaffold for designing bidentate ligands for transition metal catalysis. By functionalizing the molecule, researchers can create new ligands that may offer unique selectivity and activity in a variety of cross-coupling, hydrogenation, or polymerization reactions.

Organocatalysis: The morpholine moiety is a common feature in many successful organocatalysts. Future work could explore derivatives of this compound as precursors to new classes of organocatalysts for asymmetric synthesis, where the chiral environment created by the catalyst is crucial for producing enantiomerically pure products.

Functional Materials: As a reactive intermediate, this compound can be used to graft morpholine units onto polymer backbones or surfaces. smolecule.com This modification can impart new properties to the material, such as altered solubility, biocompatibility, or the ability to coordinate metal ions, opening up applications in areas like drug delivery, coatings, and separation science.

Advanced Insights into Complex Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic processes. For this compound, the primary mechanism of interest is nucleophilic acyl substitution.

The reaction proceeds via a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack: A nucleophile (such as an alcohol, amine, or water) attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a good leaving group. libretexts.orgyoutube.com

Areas for Deeper Investigation:

Computational Modeling: Advanced computational chemistry techniques, such as Density Functional Theory (DFT), can provide a detailed picture of the reaction energy profile. These models can elucidate the structure of transition states, calculate activation barriers, and predict how substituents on the morpholine ring or the nucleophile affect reaction rates.

Kinetics Studies: Detailed kinetic studies, such as determining the rates of solvolysis in various solvent systems, provide valuable experimental data that can be used to validate computational models and understand the influence of the solvent on the reaction mechanism. sigmaaldrich.com

Influence of the Morpholine Ring: A key research question is how the conformation and electronic properties of the 2-substituted morpholine ring impact the reactivity of the acyl chloride group compared to its 4-substituted isomer or simpler acyl chlorides. Understanding these steric and electronic effects is crucial for predicting and controlling its reactivity in complex synthetic sequences.

| Mechanistic Step | Description | Key Features |

| 1. Nucleophilic Attack | The nucleophile adds to the carbonyl carbon. | Formation of a tetrahedral intermediate. |

| 2. Leaving Group Removal | The chloride ion is expelled. | Reformation of the carbonyl double bond. libretexts.org |

| 3. Deprotonation | A base removes a proton from the nucleophile (if it was neutral). | Results in the final neutral product. libretexts.org |

Integration with Automated Synthesis and Machine Learning Approaches

The convergence of synthesis, robotics, and artificial intelligence is set to revolutionize chemical research. nih.gov this compound, as a versatile building block, is well-suited for integration into these modern workflows.

Future Synergies:

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with high precision and reproducibility. nih.govsigmaaldrich.com By using this compound in cartridge-based reagent systems, chemists can rapidly generate libraries of morpholine-containing amides, esters, and other derivatives. sigmaaldrich.com This high-throughput synthesis is invaluable for screening large numbers of compounds in drug discovery and materials science.

Machine Learning for Reaction Prediction: Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcome of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov For this compound, ML models could predict its reactivity with a wide array of nucleophiles, accelerating the discovery of new transformations. osti.gov

Computer-Aided Synthesis Planning (CASP): CASP tools, increasingly powered by machine learning, can design complete synthetic pathways from a target molecule back to simple, purchasable starting materials. nih.gov As these tools become more sophisticated, they will be able to incorporate reagents like this compound into their planning, suggesting efficient and innovative ways to construct complex molecules.

The integration of these technologies promises to shift the bottleneck in molecular innovation from synthesis to imagination, allowing researchers to design and create novel molecules with unprecedented speed and efficiency. nih.gov

Q & A

Q. What are the established synthetic methodologies for 2-Morpholinecarbonyl chloride, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting morpholine with a chlorinating agent (e.g., phosgene or thionyl chloride) under anhydrous conditions. Critical parameters include:

-

Temperature Control : Maintaining 0–5°C to minimize side reactions.

-

Solvent Selection : Use of dry dichloromethane or tetrahydrofuran to avoid hydrolysis.

-

Catalysts : Anhydrous bases (e.g., triethylamine) to neutralize HCl byproducts.

Post-synthesis, vacuum distillation or recrystallization is recommended for purification. For reproducibility, document reaction times, stoichiometry, and purification steps in detail .- Example Reaction Conditions :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Dry DCM | |

| Chlorinating Agent | Thionyl chloride |

Q. What analytical techniques are recommended for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show morpholine ring protons (δ 3.6–4.0 ppm) and carbonyl proton absence (confirming acylation). ¹³C NMR should display a carbonyl carbon at ~165 ppm .

- Infrared Spectroscopy (IR) : A strong C=O stretch near 1800 cm⁻¹ and morpholine C-O-C stretches at ~1100 cm⁻¹ .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values.

- Melting Point : Compare with literature values (if available) to assess purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of HCl vapors.

- Moisture Control : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address inconsistencies in observed versus theoretical yields during the synthesis of this compound derivatives?

- Methodological Answer :

- Identify Side Reactions : Use LC-MS or TLC to detect byproducts (e.g., hydrolysis products).

- Optimize Stoichiometry : Conduct kinetic studies by varying reagent ratios.

- Purification Improvements : Employ column chromatography with gradient elution to isolate pure product .

Q. What strategies are effective in resolving conflicting spectroscopic data when characterizing novel this compound analogs?

- Methodological Answer :

- Advanced NMR Techniques : 2D NMR (HSQC, HMBC) to confirm connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. How can kinetic studies optimize reaction conditions for amidation reactions involving this compound?

- Methodological Answer :

- Variable Screening : Test solvents (DMF, acetonitrile), temperatures (0–40°C), and catalysts (DMAP).

- Real-Time Monitoring : Use in-situ IR or HPLC to track reaction progress.

- Rate Law Determination : Plot concentration vs. time to identify rate-limiting steps .

Q. What are the primary degradation pathways of this compound under ambient conditions, and how can storage conditions be optimized?

- Methodological Answer :

- Hydrolysis : Dominant pathway in humid environments, yielding morpholine and CO₂.

- Mitigation Strategies : Store at –20°C in desiccated amber vials. Conduct stability tests via periodic NMR to detect degradation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental results for this compound reactivity?

- Methodological Answer :

- Re-examine Computational Models : Adjust solvent parameters (PCM models) or basis sets (B3LYP/6-31G*).

- Experimental Validation : Compare with control reactions (e.g., using electron-deficient amines).

- Collaborative Work : Combine DFT calculations with spectroscopic data to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.